3-(Aminomethyl)-1-methoxy-2-methylhexan-2-ol
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Overview
Description
3-(Aminomethyl)-1-methoxy-2-methylhexan-2-ol is an organic compound that belongs to the class of amines This compound is characterized by the presence of an amino group (-NH2), a methoxy group (-OCH3), and a hydroxyl group (-OH) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-methoxy-2-methylhexan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(Aminomethyl)-1-methoxy-2-methylhexane with a suitable oxidizing agent to introduce the hydroxyl group at the 2-position. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-methoxy-2-methylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Aminomethyl)-1-methoxy-2-methylhexan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to investigate the role of amines in biological systems.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-methoxy-2-methylhexan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy and hydroxyl groups can also participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-1-methoxy-2-methylhexane
- 3-(Aminomethyl)-1-methoxy-2-methylhexanoic acid
- 3-(Aminomethyl)-1-methoxy-2-methylhexan-2-one
Uniqueness
3-(Aminomethyl)-1-methoxy-2-methylhexan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H21NO2 |
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Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-(aminomethyl)-1-methoxy-2-methylhexan-2-ol |
InChI |
InChI=1S/C9H21NO2/c1-4-5-8(6-10)9(2,11)7-12-3/h8,11H,4-7,10H2,1-3H3 |
InChI Key |
SBXJRIMNLAZIRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C)(COC)O |
Origin of Product |
United States |
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